6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
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Overview
Description
6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine is a complex organic compound featuring a benzoxazole core, a pyrrolidine ring, and an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole ring can be synthesized via a condensation reaction between 2-aminophenol and a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction. For instance, 3-chloropyrrolidine can react with the benzoxazole intermediate in the presence of a base like potassium carbonate.
Attachment of the Oxane Group: The oxane ring can be introduced by reacting the pyrrolidine-benzoxazole intermediate with 4-hydroxytetrahydropyran under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially reducing the nitrogen-oxygen bond.
Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structural motifs are common in many bioactive molecules, suggesting it could be a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action of 6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins or enzymes, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine and oxane rings can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs. The presence of the oxane ring attached to the pyrrolidine moiety and the benzoxazole core provides a distinct three-dimensional structure that can result in unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-11-1-2-14-15(9-11)22-16(19-14)18-12-3-6-20(10-12)13-4-7-21-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSHXEFFYBSFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=C(O2)C=C(C=C3)Cl)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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